5-amino-N-(3,4-difluorophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(3,4-difluorophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of fluorine atoms and an amide group further enhances its chemical properties, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3,4-difluorophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Amide Group: The amide group can be introduced through a coupling reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as bromine (Br₂) or chlorosulfonic acid (HSO₃Cl) under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry, a modular approach to assembling molecules.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. The presence of fluorine atoms can enhance its binding affinity to biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound could be explored for its potential as an anti-cancer or anti-inflammatory agent. The triazole ring and fluorinated aromatic rings are common motifs in many pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 5-amino-N-(3,4-difluorophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The fluorine atoms can enhance its binding affinity and selectivity towards molecular targets, while the triazole ring can provide stability and facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-N-(3,4-difluorophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
- 5-amino-N-(3,4-dichlorophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
- 5-amino-N-(3,4-dimethylphenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern. The presence of fluorine atoms can significantly alter its chemical and biological properties compared to its analogs with different substituents. Fluorine atoms can enhance metabolic stability, binding affinity, and overall bioactivity, making this compound particularly valuable in drug discovery and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H18F2N6O2 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
5-amino-N-(3,4-difluorophenyl)-1-[2-(2,6-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C19H18F2N6O2/c1-10-4-3-5-11(2)16(10)24-15(28)9-27-18(22)17(25-26-27)19(29)23-12-6-7-13(20)14(21)8-12/h3-8H,9,22H2,1-2H3,(H,23,29)(H,24,28) |
InChI Key |
ALOGFYMHROWGDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N |
Origin of Product |
United States |
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